molecular formula C10H5Br2NO2 B14312706 1-(2,6-Dibromophenyl)pyrrole-2,5-dione

1-(2,6-Dibromophenyl)pyrrole-2,5-dione

Cat. No.: B14312706
M. Wt: 330.96 g/mol
InChI Key: CYDNMENAEXKFBY-UHFFFAOYSA-N
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Description

1-(2,6-Dibromophenyl)pyrrole-2,5-dione is a halogenated derivative of pyrrole-2,5-dione (maleimide), featuring a 2,6-dibromophenyl group attached to the nitrogen atom of the maleimide ring. This structural motif confers unique electronic and steric properties due to the electron-withdrawing bromine atoms and their para-ortho substitution pattern.

Properties

Molecular Formula

C10H5Br2NO2

Molecular Weight

330.96 g/mol

IUPAC Name

1-(2,6-dibromophenyl)pyrrole-2,5-dione

InChI

InChI=1S/C10H5Br2NO2/c11-6-2-1-3-7(12)10(6)13-8(14)4-5-9(13)15/h1-5H

InChI Key

CYDNMENAEXKFBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)N2C(=O)C=CC2=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-2,5-dione, 1-(2,6-dibromophenyl)- typically involves the reaction of pyrrole-2,5-dione with 2,6-dibromophenylamine under specific conditions. One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with 2,6-dibromophenylamine in the presence of a catalyst such as iron(III) chloride. The reaction is carried out in an aqueous medium at room temperature, yielding the desired product in good to excellent yields .

Industrial Production Methods

Industrial production of 1H-Pyrrole-2,5-dione, 1-(2,6-dibromophenyl)- may involve large-scale synthesis using similar methods as described above, with optimizations for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-2,5-dione, 1-(2,6-dibromophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The bromine atoms in the 2,6-dibromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: N-oxides of the pyrrole ring.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1H-Pyrrole-2,5-dione, 1-(2,6-dibromophenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,5-dione, 1-(2,6-dibromophenyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce the differentiation of mesenchymal stem cells into endothelial cells, facilitating rapid endothelialization after vascular injury. This process involves the upregulation of endothelial markers such as CD31 and the inhibition of neointima formation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of pyrrole-2,5-dione derivatives, highlighting substituent variations, applications, and research findings:

Compound Name Substituents/Modifications Key Applications/Findings Reference
3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione (Fluoroimide) 3,4-dichloro; 4-fluorophenyl Agricultural fungicide; halogenated aryl group enhances stability and pesticidal activity
1-[4-(5-Phenyl-4,5-dihydro-1H-pyrazole[1,2-a][4,5-dihydroisoxazole)]-3-yl)-phenyl]-pyrrole-2,5-dione derivatives Pyrazole-dihydroisoxazole fused ring Antiviral activity against herpesviruses; structural complexity improves target specificity
3-(1H-Indol-3-yl)-4-[2-(4-methyl-piperazin-1-yl)-quinazolin-4-yl]-pyrrole-2,5-dione Indolyl-quinazolinyl substituents Protein kinase C (PKC) inhibitors; used in diabetic complication therapeutics
3-(5-Fluorobenzofuran-3-yl)-4-(5-methyl-5H[1,3]dioxolo[4,5-f]indol-7-yl)pyrrole-2,5-dione Benzofuran-indole fused systems Solid forms optimized for solubility and bioavailability; patent-protected formulations

Key Comparative Insights:

Halogenation Effects: The 2,6-dibromophenyl group in the target compound introduces greater steric bulk and lipophilicity compared to fluoroimide’s 4-fluorophenyl group.

Bioactivity Profiles :

  • Unlike pyrazole-dihydroisoxazole derivatives (antiviral) or indolyl-quinazolinyl PKC inhibitors, the target compound’s simpler aryl substitution may prioritize stability over target specificity. However, bromine’s strong electron-withdrawing nature could modulate reactivity in nucleophilic environments, influencing its mechanism of action .

Solid-State Properties: The 2,6-dibromo substitution may impact crystallinity compared to benzofuran-indole analogs.

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